molecular formula C16H19NO B2558617 (2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide CAS No. 2097940-45-7

(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide

Cat. No. B2558617
CAS RN: 2097940-45-7
M. Wt: 241.334
InChI Key: GUCLZYVWFNTAQH-FMIVXFBMSA-N
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Description

Synthesis Analysis

While specific synthesis details for NPD1 were not found, there are general methods for synthesizing similar compounds. For instance, a new platform for the synthesis, analysis, and testing of new compounds has been developed by researchers at Imperial College London . This platform focuses on metal-based compounds that become highly toxic to cancer cells upon exposure to light .

Scientific Research Applications

Structural Analysis and Hydrogen Bonding

Enaminones, including compounds with structural similarities to "(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide," have been studied for their crystal structures to understand their hydrogen bonding patterns. For instance, the crystal structures of three anticonvulsant enaminones have been determined, revealing that cyclohexene rings adopt sofa conformations, and the intermolecular N–H⋯OC hydrogen bonds form infinite chains of molecules, which could be relevant for designing compounds with specific molecular interactions (Kubicki, Bassyouni, & Codding, 2000).

Reaction with Isothiocyanates

Research into the reactions of enaminones derived from cyclohexane-1,3-dione with isothiocyanates has shown the ability of these compounds to undergo various chemical transformations. This includes the production of products through C-2 substitution and N-substitution, highlighting the chemical versatility of enaminones (Greenhill, Hanaee, & Steel, 1990).

Anticonvulsant Activity

Several enaminones have been identified to possess anticonvulsant activity in animal models of seizures. Studies focusing on their concentration-dependent effects on neuronal excitability have provided insights into their potential therapeutic applications. The research has shown that certain enaminones can suppress action potential firing in neurons at therapeutically relevant concentrations, a mechanism that could be exploited in the development of new anticonvulsant drugs (Ananthalakshmi, Edafiogho, & Kombian, 2006).

Versatile Therapeutic Pharmacophores

Further advances in the study of enaminones have expanded their therapeutic potential beyond anticonvulsant activities. Research has uncovered novel brain transport mechanisms for enaminones and developed preliminary models for synthetic directions, suggesting their versatility as therapeutic pharmacophores (Eddington, Cox, Roberts, Stables, Powell, & Scott, 2000).

Chemical Synthesis and Tautomerization

The synthesis and evaluation of enaminones for anticonvulsant activity have been complemented by studies on their chemical synthesis routes and tautomerization behaviors. These studies provide a foundation for understanding the stability of enaminones and their derivatives, which is crucial for their potential application in medicinal chemistry (Dobosz, Mućko, & Gawinecki, 2020).

properties

IUPAC Name

(E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-7-10-15(11-8-13)17-16(18)12-9-14-5-3-2-4-6-14/h2-6,9,12,15H,1,7-8,10-11H2,(H,17,18)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCLZYVWFNTAQH-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CCC(CC1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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